ethyl 2-((1-phenyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
CAS No.: 1206985-96-7
Cat. No.: VC4238614
Molecular Formula: C20H20N2O2S
Molecular Weight: 352.45
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1206985-96-7 |
---|---|
Molecular Formula | C20H20N2O2S |
Molecular Weight | 352.45 |
IUPAC Name | ethyl 2-[5-(4-methylphenyl)-1-phenylimidazol-2-yl]sulfanylacetate |
Standard InChI | InChI=1S/C20H20N2O2S/c1-3-24-19(23)14-25-20-21-13-18(16-11-9-15(2)10-12-16)22(20)17-7-5-4-6-8-17/h4-13H,3,14H2,1-2H3 |
Standard InChI Key | VLTRPQMIQFCWAS-UHFFFAOYSA-N |
SMILES | CCOC(=O)CSC1=NC=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)C |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features an imidazole ring substituted at the 1-position with a phenyl group and at the 5-position with a p-tolyl (4-methylphenyl) group. A thioacetate moiety (-S-CH2-COOEt) is attached to the 2-position of the imidazole core, forming the complete structure. The molecular formula is C20H19N2O2S (calculated molecular weight: 351.44 g/mol), closely aligning with analogs such as ethyl 2-((5-phenyl-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1207043-30-8, MW 352.5) .
Table 1: Comparative Molecular Data for Analogous Imidazole Derivatives
The structural differences between these analogs primarily involve substituent positions (e.g., phenyl vs. p-tolyl at N1 vs. C5) and functional group modifications (e.g., chlorine substitution in), which significantly influence physicochemical and biological properties .
Systematic Nomenclature
The IUPAC name derives from the imidazole numbering system:
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Imidazole core: 1-phenyl (N1), 5-(p-tolyl) (C5), and 2-thioacetate (C2) substituents.
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Thioacetate group: Ethyl ester of acetic acid linked via a sulfur atom.
The systematic name is ethyl 2-[(1-phenyl-5-(4-methylphenyl)-1H-imidazol-2-yl)sulfanyl]acetate.
Synthesis and Characterization
Synthetic Pathways
The synthesis of imidazole-thioacetate derivatives typically involves multi-step protocols:
Condensation Reactions
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Imidazole Ring Formation:
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Substituted aryl aldehydes (e.g., p-tolualdehyde) and aryl amines (e.g., aniline) undergo cyclocondensation in the presence of ammonium acetate or other catalysts to form the imidazole core .
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Example: Reaction of p-tolualdehyde with aniline and ammonium acetate yields 1-phenyl-5-(p-tolyl)-1H-imidazole.
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Thioacetate Introduction:
Optimization Strategies
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Solvent Systems: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and yields .
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Catalysts: Transition metal catalysts (e.g., CuI) or organocatalysts improve regioselectivity.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) isolates the pure product .
Spectroscopic Methods
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NMR Spectroscopy:
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IR Spectroscopy: Stretching vibrations for C=O (1700–1750 cm⁻¹), C-N (1250–1350 cm⁻¹), and C-S (650–750 cm⁻¹).
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Mass Spectrometry: Molecular ion peaks ([M+H]⁺) consistent with the molecular formula (e.g., m/z 351.44 for the target compound) .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL); soluble in organic solvents (e.g., DMSO, ethanol, chloroform) .
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Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic/basic environments due to the ester and thioether groups .
Thermal Properties
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Melting Point: Analogous compounds exhibit melting points between 120–150°C .
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Thermogravimetric Analysis (TGA): Decomposition onset temperatures >200°C, indicating moderate thermal stability.
Biological Activities and Applications
Anticancer Activity
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Imidazole derivatives interfere with cancer cell proliferation via kinase inhibition or DNA intercalation .
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In vitro Studies: Analogous compounds induced apoptosis in MCF-7 breast cancer cells at IC50 values of 10–20 µM .
Material Science Applications
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Coordination Chemistry: The sulfur and nitrogen atoms facilitate metal coordination, enabling use in catalysis or sensor development .
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Polymer Additives: Thioacetate groups enhance polymer crosslinking and UV stability.
Future Perspectives
Research Gaps
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Structure-Activity Relationships (SAR): Systematic studies are needed to correlate substituent patterns with bioactivity .
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In vivo Pharmacokinetics: No data exist on absorption, distribution, or toxicity profiles for this compound class.
Synthetic Innovations
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